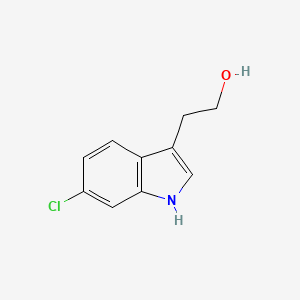

2-(6-Chloro-1H-indol-3-yl)ethanol

Description

2-(6-Chloro-1H-indol-3-yl)ethanol is a chlorinated indole derivative characterized by a hydroxyl-containing ethanol moiety at the 3rd position of the indole ring and a chlorine substituent at the 6th position. Indole derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, which are often modulated by substituent patterns .

Properties

IUPAC Name |

2-(6-chloro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRZCUSAPANGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20520997 | |

| Record name | 2-(6-Chloro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-35-6 | |

| Record name | 2-(6-Chloro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1H-indol-3-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 6-chloroindole.

Reaction with Ethylene Oxide: The 6-chloroindole is reacted with ethylene oxide in the presence of a base such as sodium hydroxide to introduce the ethanol group at the 3-position of the indole ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in 2-(6-chloro-1H-indol-3-yl)ethanol can undergo oxidation to form aldehydes or carboxylic acids. For example:

-

Aldehyde Formation : Mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane may convert the alcohol to 2-(6-chloro-1H-indol-3-yl)acetaldehyde.

-

Carboxylic Acid Formation : Stronger oxidants (e.g., KMnO₄ under acidic conditions) could yield 2-(6-chloro-1H-indol-3-yl)acetic acid.

Studies on similar indole derivatives (e.g., dihydroquinazolinones) demonstrate that oxidative conditions (e.g., Na₂S₂O₅ in dimethylacetamide at 150°C) facilitate transformations while preserving the indole core .

Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution after activation:

-

Bromination : Treatment with PBr₃ in CH₂Cl₂ converts the alcohol to 2-(6-chloro-1H-indol-3-yl)ethyl bromide, a versatile intermediate for further alkylation or coupling reactions .

-

Tosylate Formation : Reaction with tosyl chloride (TsCl) in pyridine generates a tosylate leaving group, enabling subsequent displacement by nucleophiles (e.g., amines or thiols).

Esterification and Etherification

The alcohol reacts with acylating agents or alkyl halides:

-

Ester Synthesis : Acetic anhydride or acetyl chloride in pyridine yields 2-(6-chloro-1H-indol-3-yl)ethyl acetate .

-

Ether Formation : Williamson synthesis with alkyl halides (e.g., CH₃I) under basic conditions produces alkyl ether derivatives.

Cyclization and Multicomponent Reactions

The indole ring’s reactivity allows participation in cyclocondensation reactions:

-

Quinazolinone Formation : Reaction with anthranilamide derivatives under oxidative conditions forms fused heterocycles, as observed in related indole-ethanol systems .

-

Pyrans and Pyridines : Multicomponent reactions with aldehydes and β-ketoesters (catalyzed by InCl₃ or NH₄OAc) yield functionalized pyran or pyridine derivatives .

Protection and Deprotection

The hydroxyl group can be temporarily protected:

-

Silyl Ethers : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole forms a silyl ether, stable under subsequent reaction conditions.

-

Acetals : Reaction with trimethyl orthoformate in acidic methanol generates acetal-protected intermediates.

Biological Interactions

While direct data on 2-(6-chloro-1H-indol-3-yl)ethanol’s bioactivity is limited, analogs like 6-chloro-2-(1H-indol-3-yl)quinazolin-4(3H)-one exhibit antibacterial and antifungal properties . The compound’s ethanol moiety may enhance solubility, influencing receptor binding or pharmacokinetics.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agents Development

2-(6-Chloro-1H-indol-3-yl)ethanol serves as a crucial building block in the synthesis of novel therapeutic agents. Its derivatives have been investigated for their anti-inflammatory and anticancer properties. For instance, studies have indicated that indole derivatives, including those based on this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Table 1: Summary of Biological Activities of Indole Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| 6-Chloroindole derivatives | Anticancer | |

| 2-(5-Halo-1H-indol-3-yl)amines | Antidepressant |

Biological Studies

Cellular Pathway Analysis

The compound is utilized in biological assays to explore its effects on various cellular pathways. Research has demonstrated that it can modulate gene expression related to inflammation and apoptosis, making it a valuable tool for understanding disease mechanisms .

Case Study: Anticancer Effects

A recent study focused on the anticancer effects of synthesized indole derivatives on colorectal cancer (CRC) cells. The findings revealed that these compounds could regulate interleukin-6 (IL-6) and C-Myc expression, which are critical in cancer progression . This highlights the potential of this compound in developing targeted cancer therapies.

Chemical Biology

Mechanistic Studies

In chemical biology, this compound acts as a probe to investigate the mechanisms of action of indole-based compounds. It has been shown to interact with specific molecular targets, such as enzymes and receptors, influencing metabolic pathways and cellular functions.

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Alters activity of metabolic enzymes |

| Receptor Binding | Triggers signaling pathways through receptor interaction |

| Gene Expression Modulation | Influences expression levels of inflammatory genes |

Industrial Applications

Beyond medicinal uses, this compound is also applied in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for creating compounds with specific functionalities required in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The chloro substituent and ethanol group can modulate the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a systematic comparison of 2-(6-Chloro-1H-indol-3-yl)ethanol with key analogs:

Functional Group Variations at the 3rd Position

2-(6-Chloro-1H-indol-3-yl)acetic Acid

- Structure : Chlorine at 6th position, acetic acid group at 3rd position.

- Molecular Weight : 209.63 g/mol.

- Key Properties: Anti-inflammatory Activity: Reduces inflammatory cytokines and edema in animal models . Anticancer Potential: Serves as a precursor for 3,3′-diindolylmethanes (DIMs) via decarboxylative coupling reactions . Chemical Reactivity: Undergoes copper-catalyzed decarboxylation, enabling synthesis of diverse heterocycles .

2-(6-Chloro-7-fluoro-1H-indol-3-yl)ethanamine

- Structure : Dual chloro (6th) and fluoro (7th) substitutions, ethanamine group at 3rd position.

- Key Properties: Enhanced Bioactivity: The presence of both halogens increases reactivity and specificity in biological systems compared to mono-halogenated analogs (e.g., 6-chloro- or 6-fluoro-indol-3-yl ethanamine) . Potential Applications: Structural uniqueness makes it a candidate for targeted drug development .

6-Chloro-1H-indol-3-yl Palmitate

- Structure : Chlorine at 6th position, palmitate ester at 3rd position.

- Molecular Weight : 396.87 g/mol.

- Key Properties :

Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate

- Structure: Chlorine at 6th position, methyl ester and amino group at 3rd position.

- Molecular Weight : 223.66 g/mol.

- Key Properties: Enzyme Inhibition: Acts as a CYP1A2 inhibitor, relevant in drug metabolism studies . Structural Uniqueness: The chloro and acetate groups differentiate it from non-halogenated or ethyl-substituted analogs .

Halogen Substitution Patterns

- 6-Chloro vs. 5-Chloro Derivatives: 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol (): Methyl group at 1st position and chlorine at 5th position. This structural variation alters electronic properties and biological target interactions compared to 6-chloro isomers.

- Dual Halogenation :

- Compounds like 2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine demonstrate that additional halogens (e.g., fluoro) enhance steric and electronic effects, improving binding affinity to biological targets .

Ethanol vs. Other 3rd-Position Moieties

- Comparative Reactivity : Unlike acetic acid derivatives, the hydroxyl group may participate in hydrogen bonding, influencing molecular interactions in biological systems.

Data Table: Key Indole Derivatives and Their Properties

Biological Activity

2-(6-Chloro-1H-indol-3-yl)ethanol is a compound derived from indole, a bicyclic structure known for its prevalence in various biological systems and its significant role in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure : The compound is characterized by the presence of a chloro substituent at the 6-position of the indole ring and an ethanol group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that indole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been studied in various contexts:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Indole compounds often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

- Receptor Interaction : These compounds may modulate neurotransmitter receptors or other cellular targets involved in signaling pathways.

Research Findings

Several studies have provided insights into the biological activity of related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various indole derivatives against Enterococcus faecium and Bacillus subtilis, revealing that modifications to the indole structure could enhance antibacterial activity .

- Anticancer Activity : In vitro studies showed that certain substituted indoles could inhibit tumor growth in xenograft models, suggesting that structural modifications like those found in this compound could yield similar results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.